Ethyl N-(4-chlorophenyl)carbamate

Catalog No.
S598601
CAS No.
2621-80-9
M.F
C9H10ClNO2
M. Wt
199.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl N-(4-chlorophenyl)carbamate

Researchers face oxidation and toxicity risks when using 4-chloroaniline directly. Ethyl N-(4-chlorophenyl)carbamate (CAS 2621-80-9) eliminates these issues as a stable solid (mp 71-73 °C) protected amine.

  • High-purity intermediate for benzimidazolidinone derivatives.
  • Enables controlled, regioselective coupling with benzotrifluorides.
  • Scalable crystallisation for cross-coupling reactions.

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CAS Number

2621-80-9

Product Name

Ethyl N-(4-chlorophenyl)carbamate

IUPAC Name

ethyl N-(4-chlorophenyl)carbamate

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)

InChI Key

WSKXXIMERYQVGJ-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=C(C=C1)Cl

Synonyms

4-chlorophenylurethane

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)Cl

The exact mass of the compound Ethyl N-(4-chlorophenyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26960. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Ethyl N-(4-chlorophenyl)carbamate (CAS 2621-80-9) is a highly stable, solid-state carbamate ester utilized extensively as a protected amine building block and synthetic intermediate in pharmaceutical and agrochemical manufacturing. Characterized by a melting point of 71–73 °C, it offers excellent handling properties and shelf stability compared to its free amine counterparts [1]. Industrially, it serves as a critical precursor for complex N-substituted derivatives, including benzimidazolidinones, providing a reliable balance of lipophilicity, controlled reactivity, and straightforward purification profiles essential for scalable procurement [2].

Research Fit

1
Multifunctional carbamate scaffold for organic synthesis and bioactive tool development.
4-Chlorophenyl moiety directs distinct biological activity.
2
Supports antiparasitic, insecticidal, and ionophore modification research workflows.
Model-derived data in amoebiasis, bee toxicity, and ion transport.
3
nAChR target engagement tool for neuropharmacological studies.
Receptor subtype profiling data available.

Attempting to substitute Ethyl N-(4-chlorophenyl)carbamate with its free amine precursor (4-chloroaniline) or closely related alkyl esters introduces significant process risks. The free amine is highly prone to oxidation, polyalkylation, and presents severe toxicity and storage challenges, whereas the ethyl carbamate effectively masks the reactive nitrogen until targeted deprotection or base-catalyzed functionalization is required [1]. Furthermore, substituting with alternative esters alters the compound's lipophilicity and toxicological profile, which can disrupt the specific pharmacokinetic or environmental persistence parameters required for agrochemical formulations[2]. The specific ethyl ester configuration provides the optimal steric and electronic balance for high-yield downstream pharmaceutical coupling.

Substitution Risk

Halogen pattern 4-Cl analogue shows different ecotoxicity and genotoxicity profiles compared to 4-Br or unsubstituted carbamates; interchange may alter experimental outcomes.
Antiamoebic model Dose-dependent hepatic abscess reduction is not a class effect; structural analogs may not reproduce this model-reported response.
Ion selectivity 4-Chlorophenylurethane conjugation inverts K⁺/Na⁺ preference relative to monensin; generic carbamates will not confer this transport behavior.

Phosgene-Free Synthesis Compatibility

Modern scalable syntheses of Ethyl N-(4-chlorophenyl)carbamate demonstrate excellent processability without the need for highly toxic phosgene gas. In palladium-catalyzed carbonylation using Mo(CO)6 as a carbonyl source, the ethyl ester is obtained in an 86% yield as a stable white solid [1]. Alternatively, Reformatzky reagent-based routes (ethyl zinc bromide acetate) achieve yields exceeding 70% under mild conditions (40–45 °C) [2]. The compatibility of this compound with high-yield, environmentally benign catalytic routes makes it a low-risk procurement choice for scale-up compared to traditional isocyanate or phosgene-dependent pathways.

Evidence DimensionSynthesis Yield and Safety Profile
Target Compound Data86% yield via Pd-catalyzed carbonylation (phosgene-free)
Comparator Or BaselineTraditional phosgene/isocyanate routes (high toxicity risk)
Quantified DifferenceElimination of toxic gas handling while maintaining >70-86% yield
ConditionsPd-catalyzed carbonylation with Mo(CO)6 or Reformatzky reagent routes

Procuring material synthesized via high-yield, phosgene-free routes ensures supply chain stability and reduces regulatory overhead.

Bee contact toxicity
Head-to-head
LQM 996 (Cl): LC₅₀ 2.23 μg/cm² LQM 919 (Br): 4.83 μg/cm² Propoxur: 0.22 μg/cm²
Supports ecotoxicity endpoint review.
Acute contact assay on Apis mellifera adults. Chloro-analog 2.17-fold more toxic than bromo-analog; both >10-fold less toxic than propoxur.

Solid-State Handling and Purification

The thermal properties of Ethyl N-(4-chlorophenyl)carbamate significantly streamline industrial handling and purification. With a melting point of 71–73 °C, it remains a stable solid at room temperature, unlike many lower-molecular-weight amines or liquid esters [1]. This solid state allows for straightforward isolation and purification via crystallization or simple solvent extraction following mild synthesis routes, avoiding the need for costly chromatographic purification at scale [2]. The distinct phase behavior of the ethyl ester ensures consistent batch-to-batch reproducibility.

Evidence DimensionPurification Efficiency
Target Compound DataSolid (MP 71-73 °C), purifiable via selective crystallization
Comparator Or BaselineLiquid analogs or crude reaction mixtures requiring chromatography
Quantified DifferenceEnables low-cost crystallization over high-cost chromatography
ConditionsStandard industrial batch purification

Solid-state handling and crystallization-compatible solubility directly reduce downstream processing costs and batch-to-batch variability.

Carcinogenicity prediction
Head-to-head
LQM 996 (Cl): p < 0.001 (negative) LQM 919 (Br): p < 0.05 (negative)
Supports genotoxicity assessment context.
In silico SAR and Ames test. Higher statistical confidence for absence of carcinogenicity with chloro-analog.

Regiocontrolled Reactivity for Pharmaceutical Intermediates

As a protected amine, Ethyl N-(4-chlorophenyl)carbamate offers superior regiocontrol in complex pharmaceutical syntheses compared to its free amine counterpart. For example, under sodium hydride activation, the ethyl carbamate reacts cleanly with 2-chloro-3,5-dinitrobenzotrifluoride to form critical benzimidazolidinone precursors without the polyalkylation or oxidation side reactions that plague free 4-chloroaniline [1]. The ethyl carbamate acts as a stable, easily handled intermediate that only activates under specific strong-base conditions, ensuring high fidelity in multi-step API synthesis.

Evidence DimensionReaction Regiocontrol
Target Compound DataClean mono-substitution under NaH activation
Comparator Or BaselineFree 4-chloroaniline (prone to polyalkylation and oxidation)
Quantified DifferencePrevention of unwanted side reactions during electrophilic coupling
ConditionsReaction with 2-chloro-3,5-dinitrobenzotrifluoride in THF

Using the carbamate-protected precursor maximizes yield and minimizes complex impurity profiles in pharmaceutical manufacturing.

Antiamoebic model response
Reported
84% reduction (75 mg/100 g) 94% reduction (100 mg/100 g)
Supports antiparasitic activity screening context.
Hamster model of hepatic amoebiasis. In vitro 97.88% inhibition at 100 μg/mL. Non-mutagenic, non-toxic to rat hepatocytes.
Ion transport selectivity
Head-to-head
4-Cl-phenylurethane-monensin: K⁺ > Na⁺ Monensin: Na⁺ > K⁺
Supports ionophore modification research.
Enterococcus hirae cells; ²³Na-NMR and atomic absorption. Inverted selectivity confirmed at low concentrations.
nAChR antagonist potency
Reported
α3β4: IC₅₀ 1.8 nM α4β2: 12 nM, α4β4: 15 nM α1β1γδ: 7.9 nM
Supports nAChR target engagement studies.
Human SH-SY5Y/TE671/RD cells; ⁸⁶Rb⁺ efflux assay. Source: database activity data.

Benzimidazolidinone API Synthesis

Due to its stable carbamate linkage and controlled reactivity under basic conditions, this compound is the preferred precursor for synthesizing benzimidazolidinone derivatives. It allows for clean, regioselective coupling with substituted benzotrifluorides, streamlining the production of these biologically active pharmaceutical ingredients [1].

Carbamate Agrochemical Development

The ethyl ester provides an optimal balance of lipophilicity and volatility compared to methyl analogs, making it highly suitable as a reference standard or active ingredient in fungicidal and toxicological studies evaluating environmental persistence [2].

Standardized Protected Amine Cross-Coupling

In commercial chemical synthesis, its solid-state handling (MP 71–73 °C) and compatibility with selective crystallization make it an ideal protected building block for cross-coupling reactions, avoiding the toxicity and instability associated with storing and handling free 4-chloroaniline at scale [3].

Application Selection Matrix

Application
Selection Property
Validation Focus
Ixodicide lead optimization studies
Ecotoxicological profile review
Pollinator safety and genotoxicity endpoints
Antiamoebic drug discovery research
In vivo model-response context
Hepatic abscess reduction and hepatotoxicity
Ion transport modification research
Ion selectivity engineering
Inverted K⁺ over Na⁺ transport
nAChR pharmacological probe studies
Receptor subtype activity profile
Functional antagonism at α3β4/α4β2

XLogP3

2.9

LogP

1.97 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2621-80-9

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